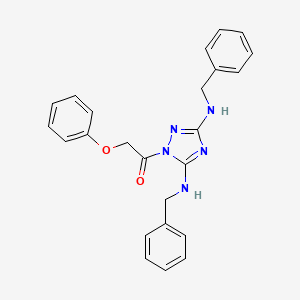
N,N'-dibenzyl-1-(phenoxyacetyl)-1H-1,2,4-triazole-3,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-dibenzyl-1-(phenoxyacetyl)-1H-1,2,4-triazole-3,5-diamine, also known as DBT, is a novel small molecule compound that has gained attention in recent years due to its potential applications in scientific research. DBT is a triazole-based compound that has been synthesized and studied for its biochemical and physiological effects.
Scientific Research Applications
N,N'-dibenzyl-1-(phenoxyacetyl)-1H-1,2,4-triazole-3,5-diamine has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, this compound has been studied for its potential neuroprotective effects and its ability to enhance cognitive function. In immunology, this compound has been shown to modulate the immune response and reduce inflammation.
Mechanism of Action
The mechanism of action of N,N'-dibenzyl-1-(phenoxyacetyl)-1H-1,2,4-triazole-3,5-diamine is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth, proliferation, and survival. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and the mTOR signaling pathway, both of which are important targets for cancer therapy. This compound has also been shown to modulate the activity of neurotransmitters and receptors in the brain, leading to enhanced cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, depending on the cell type and tissue studied. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to decreased cell growth and proliferation. In neurons, this compound has been shown to enhance synaptic plasticity and improve cognitive function. In immune cells, this compound has been shown to modulate the immune response and reduce inflammation.
Advantages and Limitations for Lab Experiments
N,N'-dibenzyl-1-(phenoxyacetyl)-1H-1,2,4-triazole-3,5-diamine has several advantages for lab experiments, including its high purity and low toxicity. This compound can be easily synthesized and purified, making it suitable for large-scale experiments. However, this compound also has some limitations, including its limited solubility and stability in aqueous solutions. This compound may also have off-target effects on other enzymes and signaling pathways, which can complicate data interpretation.
Future Directions
There are several future directions for research on N,N'-dibenzyl-1-(phenoxyacetyl)-1H-1,2,4-triazole-3,5-diamine, including its potential applications in drug discovery and therapy. This compound has shown promising results in preclinical studies for cancer therapy, and further research is needed to determine its efficacy and safety in clinical trials. This compound also has potential applications in neurodegenerative diseases and cognitive disorders, where it may be used as a neuroprotective agent or cognitive enhancer. Additionally, further research is needed to understand the mechanism of action of this compound and its potential off-target effects on other enzymes and signaling pathways.
Synthesis Methods
N,N'-dibenzyl-1-(phenoxyacetyl)-1H-1,2,4-triazole-3,5-diamine can be synthesized through a multi-step reaction process starting from 1,2,4-triazole-3,5-diamine, benzyl bromide, and phenoxyacetic acid. The reaction involves the use of a base catalyst and solvent, and the final product is obtained through purification and crystallization. The synthesis method of this compound has been optimized for high yield and purity, making it suitable for scientific research applications.
properties
IUPAC Name |
1-[3,5-bis(benzylamino)-1,2,4-triazol-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c30-22(18-31-21-14-8-3-9-15-21)29-24(26-17-20-12-6-2-7-13-20)27-23(28-29)25-16-19-10-4-1-5-11-19/h1-15H,16-18H2,(H2,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBAILGURINDQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NN(C(=N2)NCC3=CC=CC=C3)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4993889.png)
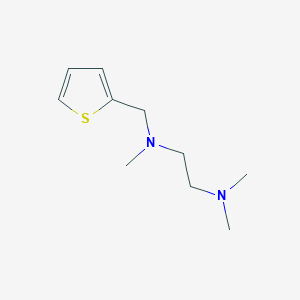
![7-chloro-4-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4993894.png)
![ethyl 4-[(dibenzo[a,c]phenazin-11-ylamino)carbonothioyl]-1-piperazinecarboxylate](/img/structure/B4993908.png)
![ethyl 4-{[(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B4993911.png)
![3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl acetate](/img/structure/B4993918.png)
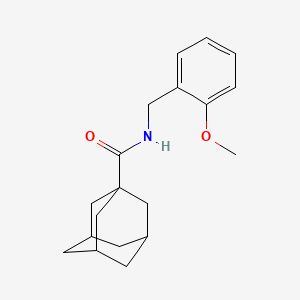
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-chlorobenzyl)-2,4-imidazolidinedione](/img/structure/B4993927.png)
![N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-5-propyl-3-isoxazolecarboxamide](/img/structure/B4993928.png)
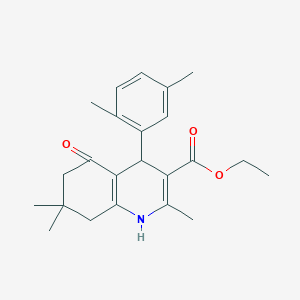

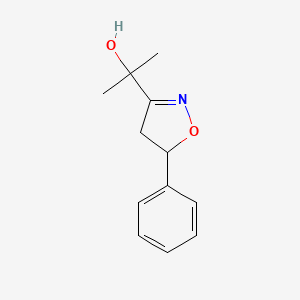
![7-{(4-tert-butylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4993954.png)
